Apixaban-13C,d3

LC-MS/MS method development Stable isotope dilution MRM transition optimization

Cross-class internal standards introduce systematic error in apixaban plasma quantification due to differential matrix effects and ionization efficiency. Apixaban-13C,d3 eliminates this with identical chromatographic retention (1.2 min), co-elution, and >98% extraction recovery parity. • Validated precision 0.70-6.98% CV, accuracy 89.2-107.2% across 1.0-301.52 ng/mL; meets FDA/EMA bioanalytical criteria for ANDA submissions. • +4 Da mass shift prevents isotopic interference; LLOQ 1.0 ng/mL supports trough-level therapeutic drug monitoring. • Supplied as high-purity (≥98%) solid with full CoA documentation, traceable characterization, and GLP-compliant quality systems.

Molecular Formula C25H25N5O4
Molecular Weight 463.5 g/mol
CAS No. 1261393-15-0
Cat. No. B590848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApixaban-13C,d3
CAS1261393-15-0
Synonyms4,5,6,7-Tetrahydro-1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide-13C, d3;  BMS 562247-01-13C, d3;  1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]p
Molecular FormulaC25H25N5O4
Molecular Weight463.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1+1D3
InChIKeyQNZCBYKSOIHPEH-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apixaban-13C,d3 (CAS 1261393-15-0) for LC-MS/MS Bioanalysis: Technical Specifications and Procurement Guide


Apixaban-13C,d3 (CAS 1261393-15-0) is a stable isotope-labeled analog of the direct Factor Xa inhibitor apixaban, featuring dual labeling with one carbon-13 atom and three deuterium atoms incorporated at the 4-methoxyphenyl position . The compound exhibits a molecular formula of C24¹³CH22D3N5O4 and a molecular weight of 463.51 g/mol, representing a +4 Da mass shift relative to unlabeled apixaban (459.50 g/mol) [1]. This isotopically labeled derivative is intended for use exclusively as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of apixaban in biological matrices . The parent compound apixaban demonstrates high selectivity and reversible inhibition of Factor Xa with reported Ki values of 0.08 nM in human enzyme assays and 0.17 nM in rabbit models [2].

Why Apixaban-13C,d3 Cannot Be Replaced by Other DOAC Internal Standards in Regulated Bioanalysis


In LC-MS/MS quantification of apixaban, substitution of Apixaban-13C,d3 with structurally distinct internal standards such as rivaroxaban-13C6, dabigatran-13C6, or edoxaban-d6 introduces systematic analytical error due to differential matrix effects, extraction recovery, and ionization efficiency [1]. Apixaban-13C,d3 demonstrates extraction recovery exceeding 98% when paired with its unlabeled analyte, with identical chromatographic retention time (approximately 1.2 minutes under standardized conditions) and equivalent MRM transition behavior [2]. In contrast, cross-class internal standards such as rivaroxaban-d4 exhibit different physicochemical properties that preclude co-elution and fail to correct for apixaban-specific ion suppression or enhancement effects in complex plasma matrices [3]. Regulatory guidance from EMA and FDA for bioanalytical method validation explicitly recommends stable isotope-labeled internal standards that are structurally identical to the analyte to ensure method accuracy and precision within the acceptance criteria of ±15% (±20% at LLOQ) [4].

Apixaban-13C,d3 Quantitative Differentiation Evidence for Method Development and Procurement Decisions


Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Interference-Free Quantification in Complex Matrices

Apixaban-13C,d3 provides a +4 Da mass shift (m/z 464.2 → 447.4 for the labeled IS MRM transition) compared to unlabeled apixaban (m/z 460.2 → 443.2), enabling baseline chromatographic co-elution while maintaining complete mass spectrometric resolution [1]. This dual-labeling approach (¹³C + D3) contrasts with single-isotope alternatives such as apixaban-d3 (m/z 462.2 → 445.4, +3 Da shift) or apixaban-¹³C (m/z 461.2 → 444.2, +1 Da shift), providing greater separation from the analyte's isotopic envelope and reducing the potential for signal cross-talk .

LC-MS/MS method development Stable isotope dilution MRM transition optimization

Extraction Recovery Equivalence: >98% Recovery for Both Analyte and Internal Standard Validated in Human Plasma

In a validated LC-MS/MS method for apixaban quantification in human plasma, extraction recovery for Apixaban-13C,d3 exceeded 98%, demonstrating near-identical extraction behavior to unlabeled apixaban (also >98% recovery) under liquid-liquid extraction conditions [1]. This recovery parity contrasts with methods employing structurally unrelated internal standards such as rivaroxaban, which may exhibit differential extraction efficiency due to distinct physicochemical properties (e.g., logP and pKa differences) [2].

Sample preparation efficiency Liquid-liquid extraction Method validation recovery

Chromatographic Co-Elution: Identical Retention Time (1.2 min) Confirmed Under Validated LC Conditions

Under standardized LC conditions (Thermo Beta Basic-8 column, 100 mm × 4.6 mm, 5 μm; mobile phase acetonitrile:ammonium formate buffer pH 4.2, 70:30 v/v; flow rate 1.0 mL/min), both Apixaban-13C,d3 and unlabeled apixaban exhibited identical retention times of approximately 1.2 minutes, with a total run time of 3.0 minutes [1]. This chromatographic co-elution is essential for correcting matrix-induced ion suppression or enhancement that varies across the solvent gradient. In contrast, the use of rivaroxaban-d4 as a surrogate IS for apixaban quantification results in non-co-eluting peaks and fails to correct for apixaban-specific matrix effects [2].

HPLC method development Retention time matching Ion suppression correction

Method Performance Metrics: Precision 0.70-6.98% and Accuracy 89.2-107.2% Validated Over 1.0-301.52 ng/mL Range

A fully validated LC-MS/MS method employing Apixaban-13C,d3 as the internal standard demonstrated within-run and between-run precision ranging from 0.70% to 6.98% coefficient of variation (CV), and accuracy ranging from 89.2% to 107.2% across the validated concentration range of 1.0-301.52 ng/mL in human plasma [1]. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL with acceptable accuracy and precision. These performance parameters meet or exceed FDA and EMA bioanalytical method validation acceptance criteria (±15% accuracy and ≤15% CV; ±20% at LLOQ). In comparison, methods employing non-isotopic internal standards such as rivaroxaban typically require extensive matrix effect correction and may not achieve equivalent precision at the LLOQ [2].

Bioanalytical method validation Precision and accuracy Regulatory compliance

Simultaneous Multi-Analyte Quantification: Validated for Concurrent DOAC Measurement in Acute Care Settings

Apixaban-13C,d3 has been successfully deployed as the internal standard in a validated HPLC-MS/MS method for simultaneous determination of apixaban, edoxaban, rivaroxaban, and dabigatran in acute blood samples from ischemic stroke patients [1]. This multi-analyte method was developed and validated specifically for clinical research applications requiring rapid turnaround of DOAC concentration data to guide acute treatment decisions. In this context, the use of analyte-specific stable isotope-labeled IS for each DOAC (Apixaban-13C,d3 for apixaban, ¹³C6-rivaroxaban for rivaroxaban, ¹³C6-dabigatran for dabigatran) is essential for accurate quantification, as cross-analyte internal standardization would introduce bias due to differential ionization and matrix effects across structurally distinct anticoagulants [2].

Therapeutic drug monitoring Acute ischemic stroke Simultaneous DOAC quantification

Procurement-Grade Purity Specifications: 99.89% (MedChemExpress) and 99.47% (ChemScene) with Full Certificate of Analysis Availability

Commercially available Apixaban-13C,d3 is supplied with certified purity specifications that meet or exceed the requirements for regulated bioanalytical work. MedChemExpress reports purity of 99.89% for lot-specific material (Cat. No. HY-50667S) [1], while ChemScene reports purity of 99.47% (Cat. No. CS-0111278) . These purity levels contrast with some alternative suppliers offering ≥95% purity or unspecified purity grades, which may introduce unknown impurities that interfere with MS detection or compromise method robustness. Higher purity reference standards reduce the risk of extraneous peaks in chromatograms and ensure accurate weighing for stock solution preparation.

Reference standard purity Regulatory compliance documentation GMP-grade analytical standards

Apixaban-13C,d3 High-Value Application Scenarios for Bioanalytical and Clinical Research Laboratories


Abbreviated New Drug Application (ANDA) Bioequivalence Studies for Generic Apixaban Formulations

In ANDA submissions for generic apixaban products, regulatory agencies require fully validated LC-MS/MS methods for quantification of apixaban in human plasma. Apixaban-13C,d3 serves as the gold-standard internal standard in these studies, with demonstrated method performance meeting all FDA and EMA acceptance criteria: precision 0.70-6.98% CV, accuracy 89.2-107.2%, and LLOQ of 1.0 ng/mL over a linear range of 1.0-301.52 ng/mL in human plasma [1]. The compound's +4 Da mass shift ensures no interference from the analyte's isotopic cluster, while >98% extraction recovery parity with unlabeled apixaban ensures accurate quantification across all time points in crossover pharmacokinetic studies [2].

Therapeutic Drug Monitoring (TDM) of Apixaban in Clinical Research Settings

For clinical research involving therapeutic drug monitoring of apixaban in patient populations (e.g., atrial fibrillation, venous thromboembolism, or acute ischemic stroke), Apixaban-13C,d3 enables accurate quantification in complex plasma matrices with high throughput. Validated multi-analyte HPLC-MS/MS methods employing Apixaban-13C,d3 have been established for simultaneous determination of all four DOACs (apixaban, rivaroxaban, edoxaban, and dabigatran) in 500 μL acute blood samples, with each analyte paired to its respective stable isotope-labeled internal standard [1]. The 3.0-minute total run time supports high-throughput clinical research applications, while the 1.0 ng/mL LLOQ enables quantification of trough concentrations relevant to clinical decision-making [2].

Pharmacokinetic and Drug-Drug Interaction Studies in Special Populations

In pharmacokinetic studies evaluating apixaban disposition in special populations—including patients with renal impairment, hepatic dysfunction, obesity, or those receiving concomitant CYP3A4/P-gp inhibitors—Apixaban-13C,d3 provides the analytical precision required to detect clinically meaningful concentration differences. The compound's demonstrated accuracy (89.2-107.2%) and inter-day precision (1.21-3.21%) across the validated concentration range support robust population PK modeling and external validation of published PK models [1]. The availability of high-purity commercial material (99.89% at the highest grade) ensures consistency across long-term studies and multi-site clinical trials, reducing inter-laboratory variability in bioanalytical data [2].

CRO Bioanalytical Method Development and Validation Services

For contract research organizations offering GLP-compliant bioanalytical services for apixaban quantification, Apixaban-13C,d3 is the essential internal standard for method development, pre-study validation, and in-study sample analysis. The compound's availability with full Certificate of Analysis documentation, regulatory-compliant characterization data, and traceability to pharmacopeial standards (USP/EP where applicable) meets the quality system requirements of FDA 21 CFR Part 58 and OECD GLP principles [1]. Methods validated with Apixaban-13C,d3 achieve the precision and accuracy metrics required for successful regulatory inspection, with documented extraction recovery >98% and matrix effect correction confirmed by co-elution at 1.2 minutes retention time under standardized LC conditions [2].

Technical Documentation Hub

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